molecular formula C16H19N B8785160 4-Butyl-N-phenylaniline CAS No. 78888-05-8

4-Butyl-N-phenylaniline

Cat. No.: B8785160
CAS No.: 78888-05-8
M. Wt: 225.33 g/mol
InChI Key: YXHPHOIIKDVNPT-UHFFFAOYSA-N
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Description

4-Butyl-N-phenylaniline (C₁₆H₁₉N, MW: 225.33 g/mol) is a tertiary aromatic amine featuring a butyl group at the para position of the benzene ring and a phenyl substituent on the nitrogen atom. Its electronic properties are influenced by the electron-donating butyl group and the steric bulk of the N-phenyl substituent.

Properties

CAS No.

78888-05-8

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-butyl-N-phenylaniline

InChI

InChI=1S/C16H19N/c1-2-3-7-14-10-12-16(13-11-14)17-15-8-5-4-6-9-15/h4-6,8-13,17H,2-3,7H2,1H3

InChI Key

YXHPHOIIKDVNPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical differences between 4-Butyl-N-phenylaniline and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₁₆H₁₉N 225.33 N-phenyl, para-butyl Intermediate for polymers, electronics
4-Butylaniline C₁₀H₁₅N 149.23 Para-butyl Higher basicity; used in dye synthesis
4-Butyl-N,N-diphenylaniline C₂₂H₂₃N 301.43 N,N-diphenyl, para-butyl Monomer for Poly-TPD polymers
N-(4-Methoxybenzylidene)-4-butylaniline C₁₈H₂₁NO 267.37 Schiff base, methoxy, butyl Ligand in coordination chemistry
4-Butyl-N,N-dimethylaniline C₁₂H₁₉N 177.29 N,N-dimethyl, para-butyl Industrial solvent; lower steric bulk

Key Research Findings

(i) Electronic and Steric Effects
  • This compound exhibits reduced basicity compared to 4-Butylaniline due to the electron-withdrawing nature of the N-phenyl group. This substitution also increases steric hindrance, limiting its reactivity in nucleophilic reactions .
  • In contrast, 4-Butyl-N,N-diphenylaniline (Poly-TPD precursor) shows enhanced charge-carrier mobility in polymer applications owing to its extended π-conjugation and planar structure .

Critical Analysis of Contradictions and Limitations

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